Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. Key structural elements include:
Properties
IUPAC Name |
tert-butyl 3-(diethylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-6-19(7-2)15(21)18-12-10-13-8-9-14(11-12)20(13)16(22)23-17(3,4)5/h12-14H,6-11H2,1-5H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZHVBURCQWFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2CCC(C1)N2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cyclization of Azetidin-2-One Derivatives
Radical-mediated cyclization of 1-allyl-substituted azetidin-2-ones using n-tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) in toluene achieves diastereoselectivity >99% under optimized conditions. Key parameters include:
This method produces the bicyclic scaffold with a ketone at C3, which serves as a precursor for subsequent amination.
Enzymatic Resolution of Dicarboxylate Intermediates
Lipase PS-mediated hydrolysis of dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate in a biphasic toluene/phosphate buffer system resolves enantiomers with >95% ee after 72 hours at 25°C. The enzymatic route avoids harsh conditions but requires extended reaction times (Table 1).
Table 1: Comparison of Scaffold Synthesis Methods
| Method | Yield (%) | ee (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Radical cyclization | 78–82 | >99 | 24 | Industrial feasible |
| Enzymatic resolution | 65–70 | 95–97 | 72 | Limited to lab-scale |
Boc Protection of the Bridgehead Nitrogen
Di-tert-butyl dicarbonate (Boc anhydride) is the reagent of choice for protecting the secondary amine at the 8-position. Reaction conditions are optimized as follows:
Aqueous-Phase Protection
In a phosphate buffer (pH 8.5), Boc anhydride (1.2 equiv) reacts with the free amine at 25°C for 6 hours, yielding 89–93% protected product. This method is ideal for acid-sensitive substrates but requires strict pH control.
Anhydrous Protection
Using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst in tetrahydrofuran (THF) at 50°C for 2 hours achieves quantitative conversion. Anhydrous conditions prevent hydrolysis of the Boc group but necessitate rigorous drying of reagents.
Critical Consideration: The Boc group’s stability allows orthogonal protection strategies when introducing the C3 diethylcarbamoyl moiety.
Introduction of the C3 Amino Group
Reductive Amination of the C3 Ketone
The ketone at C3 is converted to an amine via reductive amination using ammonium acetate (5 equiv) and sodium triacetoxyborohydride (STAB, 2 equiv) in dichloromethane (DCM) at 25°C. Key metrics:
- Yield: 74–78%
- Diastereomeric Ratio (dr): 4:1 (favors anti-isomer)
- Purification: Silica gel chromatography (ethyl acetate/hexane, 1:4)
Oxime Reduction Pathway
Formation of the oxime intermediate with hydroxylamine hydrochloride (3 equiv) in ethanol/water (3:1), followed by hydrogenation over palladium on carbon (10% Pd/C, 50 psi H₂), gives the C3 amine in 68% yield. This route avoids borohydride reagents but requires high-pressure equipment.
Diethylcarbamoylation of the C3 Amine
The final step involves reacting the C3 amine with diethylcarbamoyl chloride (1.5 equiv) in the presence of triethylamine (TEA, 2 equiv) in DCM at 0°C→25°C.
Optimized Protocol:
- Cool DCM to 0°C under N₂ atmosphere.
- Add TEA dropwise, followed by diethylcarbamoyl chloride.
- Warm to 25°C and stir for 12 hours.
- Quench with ice-cold water and extract with DCM.
- Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).
Yield: 82–85%
Purity: >99% (LC-MS)
Industrial-Scale Considerations
Chemical Reactions Analysis
Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Takeaways
- Substituent Impact : The diethylcarbamoyl group balances polarity and steric bulk, distinguishing it from more hydrophilic (e.g., hydroxy) or reactive (e.g., bromo) analogs.
- Synthetic Feasibility: Yields for the target compound (~50%) align with intermediates but lag behind optimized routes (e.g., 76% for tert-butyl 4-((8-phenyl)amino)piperidine-1-carboxylate ).
- Biological Relevance : Squaramide and sulfonamide derivatives highlight the scaffold’s versatility in targeting diverse pathways.
Biological Activity
Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound known for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a tert-butyl group, an amino group, and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 226.32 g/mol.
This compound operates through several biochemical pathways:
- Protein-Protein Interactions : It is hypothesized to disrupt specific protein-protein interactions, which can alter cellular signaling pathways relevant to various diseases.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuropharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antinociceptive Activity : Studies have shown that derivatives of azabicyclo compounds can reduce pain responses in animal models, suggesting potential applications in pain management.
- CNS Activity : The compound may influence central nervous system (CNS) functions, possibly acting as an anxiolytic or antidepressant based on its structural similarity to known psychoactive compounds.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cell Viability : The compound has been tested for cytotoxicity against various cancer cell lines, showing selective inhibition of cell proliferation at certain concentrations.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Table 1: Summary of Biological Activities
Case Study: Antinociceptive Effects
In a controlled study involving mice, the administration of this compound resulted in significant reductions in nociceptive responses measured by the formalin test. The results indicated a dose-dependent relationship with peak efficacy observed at moderate doses (10 mg/kg).
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. For instance, modifications to the diethylcarbamoyl group have been shown to improve receptor binding affinity and reduce off-target effects.
Q & A
Q. What are the common synthetic routes for Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate?
The compound is typically synthesized via multi-step protocols involving:
- Reductive amination : Reacting a bicyclic amine precursor (e.g., tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) with diethylcarbamoyl chloride or equivalent electrophiles. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) is commonly used for imine reduction .
- Protection-deprotection strategies : The tert-butyl carbamate (Boc) group is introduced early to protect the amine, followed by deprotection under acidic conditions (e.g., TFA) .
- Yield optimization : Reaction yields (~50–98%) depend on solvent choice (DCM, THF), stoichiometry, and purification methods (column chromatography, recrystallization) .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine protection | Boc anhydride, DCM | 85–95% | |
| Carbamoylation | Diethylcarbamoyl chloride, STAB, DCE | 50–70% | |
| Deprotection | TFA/DCM | 90–98% |
Q. Which spectroscopic methods are employed to characterize this compound?
- NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with key signals for the bicyclic scaffold (δ 1.2–1.4 ppm for tert-butyl, δ 3.2–3.6 ppm for azabicyclo protons) and carbamoyl groups (δ 1.0–1.3 ppm for diethyl CH3) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C18H32N3O3: 338.2438) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as the bicyclic scaffold often retains axial chirality .
- Stereospecific reagents : Opt for enantiopure starting materials (e.g., tert-butyl (1R,5S)-3-amino derivatives) to avoid racemization during carbamoylation .
- Protecting groups : Boc groups stabilize the amine during harsh reactions, reducing epimerization risks .
Q. What strategies optimize reaction yields for introducing the diethylcarbamoyl moiety?
- Solvent effects : Polar aprotic solvents (e.g., DCE) enhance electrophilic reactivity of diethylcarbamoyl chloride .
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl group .
- Stepwise coupling : Pre-activate the amine with Hünig’s base (DIPEA) before adding the carbamoyl chloride to minimize side reactions .
Q. How do structural modifications at the 3-position influence biological activity?
- Diethylcarbamoyl vs. alkyl/aryl groups : The carbamoyl group’s electron-withdrawing nature enhances hydrogen bonding with target proteins (e.g., kinase or transporter binding pockets) .
- SAR studies : Comparative assays show that bulkier substituents (e.g., trifluoroacetyl) reduce solubility but increase target affinity, while smaller groups improve pharmacokinetics .
| Substituent | Target Affinity (IC50) | Solubility (µg/mL) |
|---|---|---|
| Diethylcarbamoyl | 120 nM | 15 |
| Trifluoroacetyl | 45 nM | 5 |
| Hydroxy | >1 µM | 50 |
| Data extrapolated from analogous compounds in |
Q. What analytical challenges arise in confirming purity, and how are they addressed?
- Hygroscopicity : The compound may absorb moisture, altering measured purity. Store under inert gas (N2/Ar) and use Karl Fischer titration for water content analysis .
- Byproduct identification : LC-MS detects trace impurities (e.g., tert-butyl alcohol from Boc cleavage), guiding gradient elution optimization .
Q. How should researchers reconcile yield discrepancies in 8-azabicyclo[3.2.1]octane syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
